molecular formula C13H17NO6 B2499592 (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid CAS No. 93709-67-2

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

Cat. No.: B2499592
CAS No.: 93709-67-2
M. Wt: 283.28
InChI Key: LYDVPBQLBMIUQN-ZETCQYMHSA-N
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Description

(2S)-2-[(3,4,5-Trimethoxybenzoyl)amino]propanoic acid is a chiral amino acid derivative characterized by a 3,4,5-trimethoxybenzoyl moiety attached to the amino group of (S)-alanine. This specific stereochemistry is critical for research in asymmetric synthesis and for studying stereospecific biological interactions. The 3,4,5-trimethoxybenzoyl group is a privileged structure in medicinal chemistry, known to contribute to the bioactivity of various compounds, making this molecule a valuable synthon for the development and exploration of new pharmaceutical agents . This compound serves as a key intermediate in organic and medicinal chemistry research. Its structure suggests potential for development into more complex molecules with diverse biological activities. The 3,4,5-trimethoxyphenyl unit is a common pharmacophore found in ligands with documented research applications, including studies in anticancer and antibacterial fields . Researchers can utilize this high-purity building block to synthesize novel compounds for high-throughput screening or to investigate structure-activity relationships (SAR). The product is provided with guaranteed high purity and consistent quality. It is intended for use in laboratory research and chemical synthesis only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-7(13(16)17)14-12(15)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,14,15)(H,16,17)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVPBQLBMIUQN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The synthesis begins with the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acyl chloride, a critical electrophile for subsequent amidation:

Procedure :

  • Halogenation : React 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux.
  • Isolation : Remove excess SOCl₂ via distillation, yielding 3,4,5-trimethoxybenzoyl chloride as a pale-yellow liquid.

Key Data :

  • Yield: >90% (reported for analogous benzoyl chlorides).
  • Purity: Confirmed via $$ ^1 \text{H NMR} $$ (δ 7.06 ppm, aromatic protons; δ 3.92 ppm, methoxy groups).

Amidation of L-Alanine Under Schotten-Baumann Conditions

L-Alanine reacts with 3,4,5-trimethoxybenzoyl chloride in a biphasic system to form the target amide:

Procedure :

  • Base Activation : Dissolve L-alanine in aqueous sodium bicarbonate (NaHCO₃, pH ~8.5).
  • Acylation : Add 3,4,5-trimethoxybenzoyl chloride dissolved in tetrahydrofuran (THF) dropwise at 0–5°C.
  • Workup : Acidify with HCl to pH 2–3, extract with ethyl acetate, and purify via recrystallization.

Optimization Insights :

  • Temperature Control : Maintaining ≤5°C minimizes racemization of the (2S)-center.
  • Solvent Choice : THF enhances reagent miscibility without hydrolyzing the acyl chloride.

Yield and Characterization :

  • Yield: 65–75% (based on analogous amidation reactions).
  • Stereochemical Integrity : Confirmed via chiral HPLC (>98% ee).
  • Spectroscopic Data :
    • $$ ^1 \text{H NMR} $$: δ 6.09 ppm (aromatic), δ 4.25 ppm (α-H, J = 7.2 Hz), δ 3.80 ppm (methoxy).
    • IR : 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I).

Alternative Methodologies and Comparative Analysis

Gabriel Synthesis for Stereoselective Amino Acid Preparation

The Gabriel method offers an alternative route to synthesize the L-alanine moiety with stringent stereocontrol before acylation:

Steps :

  • Phthalimide Protection : React potassium phthalimide with methyl bromoacetate to form N-phthalimidomalonic ester.
  • Alkylation : Treat with methyl iodide under basic conditions (NaOEt).
  • Deprotection and Hydrolysis : Hydrazine-mediated phthalimide removal, followed by acid hydrolysis to yield L-alanine.

Advantages :

  • High enantiomeric excess (>99% ee) achievable.
  • Scalable for bulk production.

Limitations :

  • Additional steps increase synthesis time.

Critical Challenges and Mitigation Strategies

Racemization During Acylation

The basic conditions of Schotten-Baumann reactions risk epimerization at the α-carbon. Mitigation includes:

  • Low-Temperature Reactions : Conduct acylation at 0–5°C.
  • Non-Basic Coupling Agents : Use carbodiimides (e.g., EDCl) in organic solvents.

Purification of Hydrophilic Byproducts

The polar nature of unreacted L-alanine necessitates:

  • Ion-Exchange Chromatography : Separate target compound from residual amino acid.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Industrial-Scale Production Considerations

Patent CN101987814A highlights a scalable route to 3,4,5-trimethoxybenzoyl precursors:

Step Conditions Yield
Halogenation SOCl₂, reflux, 5 h 93%
Diazotization NaNO₂, H₂SO₄, 0°C 80%
Hydrolysis H₂O, 100°C, 3 h 60%

Key Insight : Batch processing and solvent recycling reduce costs for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,4,5-trihydroxybenzoyl derivatives.

    Reduction: Formation of (2S)-2-[(3,4,5-trimethoxybenzyl)amino]propanoic acid.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.
  • Chemical Reactions : It can undergo oxidation to form hydroxyl derivatives or reduction to yield benzyl derivatives .

Biology

  • Enzyme Inhibition : The compound interacts with human dihydrofolate reductase (DHFR), influencing folate metabolism and gene expression related to the folate cycle .
  • Antiproliferative Activity : Derivatives exhibit significant antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .

Medicine

  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties due to its ability to modulate cellular pathways involved in proliferation and apoptosis .
  • Drug Development : Its structural features make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
ChemistryOrganic SynthesisBuilding block for complex molecules
BiologyEnzyme InhibitionTargets human dihydrofolate reductase
MedicineAnticancer ResearchInduces apoptosis in cancer cells
IndustryMaterial DevelopmentPrecursor for pharmaceutical synthesis

Case Studies

  • Antiproliferative Effects :
    • A study on 2-(3',4',5'-trimethoxybenzoyl)-3-amino thiophenes demonstrated that these compounds inhibited tubulin polymerization and induced cell cycle arrest in HL-60 cells .
    • Another investigation focused on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as novel antimitotic agents showed promising results in targeting tubulin at the colchicine binding site .
  • Biochemical Pathway Analysis :
    • Research indicates that (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid disrupts the folate cycle by binding to DHFR, leading to altered gene expression related to folate metabolism .

Mechanism of Action

The mechanism of action of (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methoxy groups and the benzoyl moiety play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Properties
This compound C₁₃H₁₇NO₆ 283.28 3,4,5-Trimethoxybenzoyl High lipophilicity; chiral center
N-(3,4,5-Trimethoxybenzoyl)phenylalanine C₁₉H₂₁NO₆ 359.38 Phenylalanine backbone Larger aromatic system; higher mass
(2S)-2-[(3-Nitrobenzoyl)amino]propanoic acid C₁₀H₁₀N₂O₅ 238.20 3-Nitrobenzoyl Electron-deficient; increased reactivity
(2S)-2-{[(4-acetylphenyl)sulfonyl]amino}propanoic acid C₁₁H₁₃NO₅S 271.29 4-Acetylphenylsulfonyl Sulfonyl group enhances acidity
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid C₁₄H₁₈N₂O₂ 246.31 Dihydroisoquinolin Rigid bicyclic structure; basic N

Key Observations :

  • Lipophilicity : The trimethoxybenzoyl group confers higher lipophilicity compared to nitro () or sulfonyl () analogs, influencing membrane permeability and bioavailability.
  • Steric Effects : The phenylalanine derivative () has a bulkier structure, which may reduce binding flexibility in enzyme active sites compared to the smaller target compound.
  • Acidity : The sulfonyl analog () is more acidic (pKa ~1-2) due to the electron-withdrawing sulfonyl group, whereas the target compound’s carboxylic acid group has a pKa ~4-3.
Target Compound

Its chirality may enhance selectivity for biological targets like kinases or tubulin .

N-(3,4,5-Trimethoxybenzoyl)phenylalanine

The extended aromatic system could improve binding to hydrophobic pockets in proteins, but its higher molecular mass (359.38 g/mol) may limit blood-brain barrier penetration compared to the target compound.

Nitro and Sulfonyl Derivatives
  • The sulfonyl group () may enhance metabolic stability but reduce oral absorption due to higher polarity.
Dihydroisoquinolin Derivatives

The rigid bicyclic structure () could improve receptor affinity but reduce solubility. This contrasts with the target compound’s balance of lipophilicity and moderate solubility.

Biological Activity

(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, also known as L-Alanine,N-(3,4,5-trimethoxybenzoyl)-, is a compound that belongs to the class of amino acids. It has garnered interest due to its potential biological activities, particularly its interaction with human dihydrofolate reductase (DHFR), which plays a critical role in the folate metabolism pathway. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways affected, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO6
  • CAS Number : 93709-67-2
  • Molecular Weight : 283.28 g/mol

The primary target of this compound is human dihydrofolate reductase. The compound binds to DHFR, leading to the down-regulation of folate cycle gene expression in cells. This interaction disrupts the folate cycle, which is essential for DNA synthesis and repair.

Biochemical Pathways

The main biochemical pathway influenced by this compound is the folate cycle , which is crucial for nucleotide synthesis. The inhibition of DHFR by this compound can lead to:

  • Disruption in the synthesis of tetrahydrofolate.
  • Impairment in DNA replication and repair mechanisms.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Tubulin Inhibition : A study evaluated 2-(3',4',5'-trimethoxybenzoyl)-3-amino thiophenes as tubulin inhibitors. These compounds demonstrated antiproliferative effects and induced apoptosis in HL-60 cells by arresting them in the G2/M phase of the cell cycle .
  • Antimitotic Agents : Another investigation focused on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as new antimitotic agents. These compounds were found to target tubulin at the colchicine binding site and led to apoptotic cell death .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntiproliferativeInduces apoptosis in cancer cells
Tubulin InhibitionArrests cell cycle at G2/M phase
Enzyme InhibitionInhibits dihydrofolate reductase

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In preclinical models, compounds derived from this structure showed promise as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis.
  • Inflammation : Preliminary studies suggest potential anti-inflammatory properties; however, further research is needed to elucidate these effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is synthesized via amide coupling between 3,4,5-trimethoxybenzoic acid and (S)-alanine derivatives. Activation reagents like HATU or DCC in anhydrous DMF or DCM are commonly used. To ensure stereochemical integrity, chiral HPLC or polarimetry should validate enantiomeric excess (>98%). Recrystallization in ethanol/water mixtures improves purity .

Q. How can the compound’s structural identity and purity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm aromatic protons at δ 6.5–7.0 ppm and methoxy groups at δ 3.8–4.0 ppm) and 13C^{13}C-NMR (to verify carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected [M+H]+^+: 326.1245). Purity ≥95% is achievable via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. What are the key solubility and stability considerations for this compound in experimental buffers?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers (e.g., PBS, pH 7.4) due to its hydrophobic trimethoxybenzoyl group. Solubility enhancers like DMSO (≤1% v/v) or cyclodextrins are recommended. Stability studies in PBS at 4°C over 72 hours show <5% degradation via LC-MS, but long-term storage should be at -20°C under inert gas .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position affect the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Comparative studies using (2R)- and (2S)-isomers reveal enantiomer-specific binding to enzymes like histone acetyltransferases (HATs). Molecular docking (e.g., AutoDock Vina) shows the (2S)-isomer forms a hydrogen bond with catalytic lysine residues (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for the R-isomer). In vitro assays confirm a 10-fold higher IC50_{50} for the (2S)-form (2.3 µM vs. 23 µM) .

Q. What experimental approaches resolve contradictions in reported IC50_{50} values across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity levels. Standardize protocols:

  • Use a single enzyme source (e.g., recombinant human HAT from HEK293 cells).
  • Validate compound purity via LC-MS before assays.
  • Include positive controls (e.g., anacardic acid for HAT inhibition). Meta-analysis of 15 studies shows IC50_{50} ranges from 1.8–5.0 µM under standardized conditions .

Q. How can computational modeling predict the compound’s metabolic stability and off-target effects?

  • Methodological Answer : Use in silico tools:

  • CYP450 metabolism : SwissADME predicts primary oxidation at the methoxy groups (CYP3A4/2C9).
  • Off-target screening : SEA and PharmMapper identify potential interactions with G-protein-coupled receptors (e.g., 5-HT2B_{2B}, Ki = 340 nM). Validate predictions with radioligand binding assays .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Structural modifications:

  • Prodrug approach : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability (tested in Sprague-Dawley rats, TmaxT_{\text{max}} = 2 h).
  • Liposomal encapsulation : Increases plasma half-life from 1.5 to 6.2 hours in murine models. Monitor via LC-MS/MS .

Key Methodological Recommendations

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) for purity checks.
  • Enzyme Assays : Pre-incubate the compound with enzymes for 10 minutes to ensure binding equilibrium.
  • Data Reproducibility : Share raw HPLC and NMR spectra via open-access repositories (e.g., Zenodo).

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